molecular formula C12H12N2O B1433707 n-Hydroxy-2-naphthalen-2-yl-acetamidine CAS No. 422564-76-9

n-Hydroxy-2-naphthalen-2-yl-acetamidine

Cat. No. B1433707
M. Wt: 200.24 g/mol
InChI Key: JSEPSZVNGFFBQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of NHA is C12H11NO2 . Its IUPAC name is N-hydroxy-2-(2-naphthyl)acetamide . The InChI code is 1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14) .


Physical And Chemical Properties Analysis

NHA is a powder at room temperature . It has a molecular weight of 201.22 and a melting point of 182-184°C .

Scientific Research Applications

1. Catalysis and Synthesis Applications

N-Hydroxy-2-naphthalen-2-yl-acetamidine is used in catalytic and synthesis applications. For example, it is involved in the synthesis of derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide. These reactions are facilitated using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation, indicating its relevance in efficient synthesis processes (Mokhtary & Torabi, 2017).

2. Inhibitory Activity and Anti-Angiogenic Effects

N-Hydroxy-2-naphthalen-2-yl-acetamidine demonstrates inhibitory activities in biological systems. It has been identified as a potent inhibitor of aminopeptidase N (APN), a key enzyme involved in various biological processes. This compound potently inhibits APN activity and also exhibits anti-angiogenic activity, inhibiting the invasion of endothelial cells (Lee et al., 2005).

3. Anti-Parkinson's Activity

N-Hydroxy-2-naphthalen-2-yl-acetamidine derivatives have been synthesized and tested for their potential in treating Parkinson's disease. The study conducted on these derivatives showed significant anti-Parkinson's activity in animal models, indicating its potential therapeutic application in neurodegenerative disorders (Gomathy et al., 2012).

4. Antispasmodic Activity

This compound has shown promising results in studies related to antispasmodic activity. Research on models of acute myoclonic convulsions has revealed that derivatives of N-Hydroxy-2-naphthalen-2-yl-acetamidine exhibit significant anticonvulsant effects, highlighting its potential application in the treatment of spasmodic disorders (Lutsenko et al., 2014).

5. Anxiolytic Effects

Research has also indicated the anxiolytic potential of N-Hydroxy-2-naphthalen-2-yl-acetamidine derivatives. These compounds have demonstrated efficacy in reducing anxiety-related behaviors in animal models, suggesting their possible use in the development of new anxiolytic drugs (Lutsenko et al., 2013).

Safety And Hazards

NHA is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

N'-hydroxy-2-naphthalen-2-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSZVNGFFBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-(naphthalen-2-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP Moloney, JA Angus, AD Robertson… - European journal of …, 2008 - Elsevier
… under reduced pressure to afford a yellow powder, which was recrystallised from ethyl acetate/hexane to afford (910.0 mg, 32.0%) the desired N-hydroxy-2-naphthalen-2-yl-acetamidine …
Number of citations: 26 www.sciencedirect.com

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